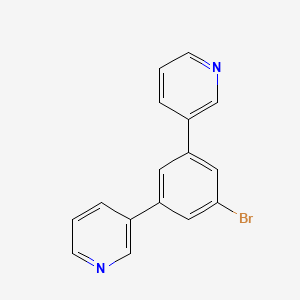

3,3'-(5-Bromo-1,3-phenylene)dipyridine

Description

Contextualization within Modern Organic Chemistry and Materials Science

In the realm of modern organic chemistry, the synthesis of molecules with predefined three-dimensional structures is paramount for achieving specific functions. The rigid and angular geometry of 3,3'-(5-Bromo-1,3-phenylene)dipyridine, dictated by the 1,3-disubstituted phenylene spacer, makes it an attractive component for creating well-defined supramolecular assemblies and polymers. In materials science, the focus lies on harnessing the electronic and structural features of such molecules to create materials with advanced optical, electronic, or catalytic properties. The presence of nitrogen-containing pyridine (B92270) rings and a heavy bromine atom within the same molecule opens up avenues for creating materials with interesting photophysical characteristics and for the construction of robust metal-organic frameworks (MOFs).

Significance of Bipyridine and Halogenated Phenylene Scaffolds in Molecular Design

Bipyridine units are among the most widely utilized ligands in coordination chemistry. Their ability to chelate to metal ions allows for the predictable assembly of a vast array of metal complexes with diverse geometries and functionalities. These complexes are integral to fields ranging from catalysis to photoluminescent materials.

The halogenated phenylene scaffold also plays a crucial role. The bromine atom introduces several key features:

Halogen Bonding: The electrophilic region on the bromine atom can participate in halogen bonding, a non-covalent interaction that can be exploited for the rational design of crystal structures and supramolecular assemblies.

Reactive Handle: The carbon-bromine bond serves as a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex derivatives.

Modified Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the molecule, affecting its luminescence and electrochemical behavior.

Rationale for Comprehensive Academic Investigation of this compound

The combination of a bipyridine chelating unit, a rigid phenylene spacer, and a functionalizable bromine atom in a single molecule provides a strong impetus for its detailed academic investigation. Researchers are motivated by the potential to:

Synthesize novel coordination polymers and MOFs with unique topologies and properties.

Investigate the influence of the bromo-substituent on the photophysical and electrochemical characteristics of the molecule and its metal complexes.

Utilize the compound as a versatile building block in supramolecular chemistry, leveraging both coordination and halogen bonding interactions.

Explore its potential applications in areas such as catalysis, sensing, and the development of new luminescent materials.

Scope and Objectives of the Research Outline

This article aims to provide a thorough overview of the current state of knowledge regarding this compound. The primary objectives are to:

Detail the synthetic routes for its preparation.

Summarize its known chemical and physical properties.

Discuss the significance of its structural features in the context of molecular design.

Highlight the potential areas of application based on the properties of related compounds.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and basic properties are documented, and its potential can be inferred from studies on analogous compounds.

Synthesis and Characterization

The synthesis of this compound has been reported through a Suzuki cross-coupling reaction. semanticscholar.org This common and efficient method in organic chemistry allows for the formation of carbon-carbon bonds.

Table 1: Synthesis of this compound

| Reactants | Reagents and Conditions | Yield | Reference |

|---|

The characterization of the compound would typically involve standard analytical techniques to confirm its structure and purity.

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1030380-36-9 | semanticscholar.orgguidechem.com |

| Molecular Formula | C₁₆H₁₁BrN₂ | semanticscholar.org |

| Molecular Weight | 311.18 g/mol | semanticscholar.org |

Further characterization would likely include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon environments, mass spectrometry to confirm the molecular weight, and infrared (IR) spectroscopy to identify functional groups. X-ray crystallography would be invaluable for determining its precise three-dimensional structure and packing in the solid state.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromo-5-pyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-16-8-14(12-3-1-5-18-10-12)7-15(9-16)13-4-2-6-19-11-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCHEOJAHZGMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 5 Bromo 1,3 Phenylene Dipyridine

Retrosynthetic Analysis and Strategic Disconnections for the 3,3'-(5-Bromo-1,3-phenylene)dipyridine Scaffold

Retrosynthetic analysis is a problem-solving technique used to transform a target molecule into simpler, readily available starting materials. advancechemjournal.com For the target molecule (TGT), this compound, the most logical retrosynthetic disconnection involves breaking the two carbon-carbon single bonds that connect the central phenylene ring to the two pyridine (B92270) moieties.

This disconnection strategy points to a double cross-coupling reaction as the key bond-forming step. The synthons generated by this disconnection are a 5-bromo-1,3-phenylene dianion/dielectrophile and two pyridyl cation/anion equivalents. The practical chemical equivalents for these synthons are typically:

A dihalogenated benzene (B151609) derivative, such as 1,3,5-tribromobenzene (B165230), acting as the dielectrophilic core.

A pyridine-based organometallic reagent, such as 3-pyridylboronic acid, serving as the nucleophilic partner.

This analysis identifies transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, as the most effective synthetic strategy for assembling the target scaffold. researchgate.net

Synthesis of Precursor Building Blocks

The synthesis of functionalized pyridine derivatives is a crucial first step. conicet.gov.arnih.govnih.gov For the Suzuki-Miyaura coupling approach, 3-pyridylboronic acid is a common and effective precursor. Its synthesis often starts from 3-bromopyridine. The process involves a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting pyridyl-lithium species with a borate (B1201080) ester, such as triethyl borate or trimethyl borate, and subsequent acidic workup. chemicalbook.com

The starting material, 3-bromopyridine, can be synthesized through various methods, although these can sometimes result in mixtures of isomers. google.comgoogle.com

| Starting Material | Reagents | Key Conditions | Product |

| Pyridine | Br₂, H₂SO₄ (80-95%) | 130-140 °C, 7-8 hours | 3-Bromopyridine google.com |

| Pyridine | HBr, H₂O₂ | 0-40 °C | 3-Bromopyridine google.com |

The synthesis of highly functionalized pyridines can also be achieved through multi-component reactions or intramolecular C-H bond functionalization, providing access to a wide variety of derivatives for different synthetic applications. conicet.gov.aracs.orgacs.org

The central component is the 5-bromo-1,3-phenylene moiety. For a double Suzuki coupling, the most direct precursor is 1,3,5-tribromobenzene. This compound is commercially available but can also be synthesized via electrophilic bromination of benzene or aniline (B41778) followed by deamination.

An alternative precursor, 5-bromo-1,3-phenylenediboronic acid, would be required if the coupling partner were a halogenated pyridine. The synthesis of this diboronic acid can be achieved from 1,3,5-tribromobenzene. It involves a carefully controlled double lithium-halogen exchange followed by reaction with a borate ester. orgsyn.org A related compound, 3,5-dibromophenylboronic acid, is a known reactant for synthesizing complex molecules via lithiation and other coupling reactions. sigmaaldrich.com

Carbon-Carbon Bond Formation Strategies for Dipyridine Linkage

The assembly of the final dipyridine structure is accomplished by forming two new carbon-carbon bonds between the precursor fragments.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds in modern organic synthesis. nih.gov Among these, the Suzuki-Miyaura reaction is particularly favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic boronic acid reagents. researchgate.netnih.gov

The Suzuki-Miyaura coupling is the method of choice for the synthesis of this compound. researchgate.netnih.gov This reaction provides an efficient and direct route to link the pyridine and phenylene rings. chemicalbook.com

A specific protocol involves the palladium-catalyzed reaction between 1,3,5-tribromobenzene and two equivalents of 3-pyridylboronic acid. chemicalbook.com The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The base, often an aqueous solution of potassium carbonate, is essential for the transmetalation step of the catalytic cycle. chemicalbook.commdpi.com The reaction is performed in a solvent mixture, like tetrahydrofuran (B95107) (THF) and water, under reflux conditions to ensure completion. chemicalbook.com Following the reaction, the product is isolated and purified using standard techniques like extraction and column chromatography. chemicalbook.com

Table of Suzuki-Miyaura Reaction Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

|---|

This protocol demonstrates a robust and high-yielding pathway to the target compound, leveraging the selectivity and efficiency of the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl-type linkages. nih.gov

Direct Arylation and C-H Activation Techniques

Direct arylation via C-H bond activation is an increasingly important and atom-economical method for forming C-C bonds, as it avoids the pre-functionalization of one of the coupling partners. nih.govelsevierpure.com The direct arylation of pyridines has been achieved using both palladium and rhodium catalysts. nih.govosti.gov For the synthesis of this compound, a conceivable approach would be the direct C-H arylation of pyridine with 1,3,5-tribromobenzene. However, controlling the regioselectivity of such a reaction on an unactivated pyridine ring can be challenging.

Strategies to overcome this include the use of directing groups or the temporary activation of the pyridine ring, for example, by forming a pyridine N-oxide. rsc.orgnih.gov A palladium-catalyzed direct ortho-arylation of N-phenacylpyridinium bromide has been developed, where the activating group is subsequently removed. nih.gov

Homocoupling and Heterocoupling Reactions

Heterocoupling reactions are the most direct and reported method for the synthesis of this compound. Specifically, the Suzuki-Miyaura cross-coupling reaction has been successfully employed. chemicalbook.com This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org

A documented synthesis of this compound utilizes the coupling of 1,3,5-tribromobenzene with 3-pyridine boronic acid. chemicalbook.com In this reaction, tetrakis(triphenylphosphine)palladium(0) is used as the catalyst with potassium carbonate as the base in a tetrahydrofuran solvent. The reaction is heated to 80°C and refluxed for 15 hours, yielding the product with high purity and in good yield. chemicalbook.com

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,3,5-Tribromobenzene | 3-Pyridine boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Tetrahydrofuran | 80 | 85.4 | chemicalbook.com |

Homocoupling, the self-coupling of one of the reaction partners, is a potential side reaction in many cross-coupling methodologies. In the context of the Suzuki-Miyaura synthesis of the target compound, the homocoupling of 3-pyridine boronic acid to form 3,3'-bipyridine, or the homocoupling of 1,3,5-tribromobenzene, can occur. These side reactions are generally minimized by careful control of reaction conditions. psu.edu

Control of Regioselectivity and Isomer Formation in the Synthesis of this compound

The control of regioselectivity is paramount in the synthesis of specifically substituted compounds like this compound. The choice of starting materials is a key factor in achieving the desired isomer.

In the reported Suzuki-Miyaura synthesis, the use of 1,3,5-tribromobenzene as the starting material is a strategic choice that simplifies the issue of regioselectivity. chemicalbook.com Due to the C₃ symmetry of 1,3,5-tribromobenzene, the three bromine atoms are chemically equivalent. Therefore, the initial coupling with one molecule of 3-pyridine boronic acid can occur at any of the three positions without leading to different products. The second coupling is then directed to one of the remaining two equivalent bromine atoms. This inherently controls the formation of the desired 1,3-disubstituted-5-bromo isomer.

In contrast, if a non-symmetrical starting material like 1,3-dibromobenzene (B47543) were used, the two bromine atoms would have different reactivities, potentially leading to a mixture of isomers. rsc.orgrsc.org The regioselectivity in such cases can be influenced by steric and electronic effects of substituents on the benzene ring. rsc.org For instance, in non-symmetric dibromobenzenes, the presence of an alkene substituent can slow the rate of oxidative addition of palladium at the adjacent C-Br bond, thus directing the coupling to the other bromine atom. rsc.org

Optimization of Reaction Conditions and Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green chemistry approaches can be considered:

Use of Greener Solvents: While the reported synthesis uses tetrahydrofuran, exploring the use of water or other environmentally benign solvents is a key aspect of green chemistry. rsc.orgrsc.org Suzuki-Miyaura reactions have been successfully carried out in water, often with the aid of surfactants or water-soluble ligands. rsc.orgrsc.org

Catalyst Efficiency and Recyclability: The development of highly active catalysts that can be used at low loadings minimizes waste and cost. acs.org Furthermore, the use of heterogeneous or polymer-supported catalysts allows for easy separation and recycling of the catalyst, a significant advantage from both an economic and environmental perspective. researchgate.netacs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.net

Atom Economy: Direct C-H activation techniques, as discussed in section 2.3.2, offer a high degree of atom economy by avoiding the need for pre-functionalized starting materials. nih.gov

The following table summarizes potential green chemistry modifications for the Suzuki-Miyaura synthesis of the target compound:

| Green Chemistry Principle | Modification | Potential Benefit |

| Safer Solvents | Use of water or ethanol (B145695) instead of THF | Reduced environmental impact and improved safety |

| Catalysis | Use of a highly active, recyclable palladium catalyst | Lower catalyst loading, reduced cost, and less metal contamination in the product |

| Energy Efficiency | Microwave-assisted heating | Shorter reaction times and lower energy consumption |

| Waste Prevention | Optimization to minimize homocoupling and other side reactions | Higher yield of the desired product and less waste generation |

Advanced Structural Elucidation and Molecular Characterization of 3,3 5 Bromo 1,3 Phenylene Dipyridine

Spectroscopic Techniques for Molecular Confirmation and Connectivity

The confirmation of the molecular structure of 3,3'-(5-Bromo-1,3-phenylene)dipyridine, with the chemical formula C₁₆H₁₁BrN₂ and a molecular weight of 311.18 g/mol , relies on a combination of spectroscopic methods. chemicalbook.com These techniques provide complementary information, from the identification of the carbon framework and proton environments to the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A ¹H NMR spectrum of this compound would be expected to show a distinct set of signals corresponding to the eleven protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. The protons on the pyridine (B92270) rings would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The protons on the central brominated phenyl ring would also resonate in this region.

The multiplicity (splitting pattern) of each signal, governed by the number of neighboring protons (n) according to the n+1 rule, would be crucial for assigning the signals to specific protons. For instance, protons with adjacent protons would appear as doublets, triplets, or more complex multiplets, revealing the connectivity between them. The integration of each signal would correspond to the number of protons it represents.

Expected ¹H NMR Data for this compound:

| Predicted Proton | Chemical Shift (ppm) Range | Expected Multiplicity | Integration |

| Pyridyl Protons | 7.0 - 9.0 | Multiplets | 8H |

| Phenyl Protons | 7.0 - 8.0 | Multiplets | 3H |

This table represents expected values based on the structure of the compound. Actual experimental data is required for definitive assignment.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, with its 16 carbon atoms, a corresponding number of signals would be anticipated in a proton-decoupled ¹³C NMR spectrum, assuming no magnetic equivalence of carbon atoms. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment.

The carbons of the aromatic rings would resonate in the downfield region, typically between 120 and 160 ppm. The carbon atom bonded to the bromine atom would experience a distinct chemical shift due to the electronegativity of the halogen.

Expected ¹³C NMR Data for this compound:

| Predicted Carbon Type | Chemical Shift (ppm) Range |

| Aromatic C-H | 120 - 140 |

| Aromatic C-N | 145 - 160 |

| Aromatic C-Br | 115 - 125 |

| Aromatic Quaternary C | 130 - 150 |

This table represents expected values based on the structure of the compound. Actual experimental data is required for definitive assignment.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the proton-proton connectivity within each of the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between the different rings and for assigning quaternary (non-protonated) carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This would be crucial for confirming the relative orientation of the pyridine rings with respect to the central phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit a series of absorption bands characteristic of its structural features. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the pyridine rings would also be expected in the fingerprint region. The C-Br stretching vibration would likely be observed at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch (Pyridine) | 1300 - 1400 |

| C-Br Stretch | 500 - 700 |

This table represents expected values based on the structure of the compound. Actual experimental data is required for definitive assignment.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital tool for probing the vibrational modes of this compound. As a light-scattering technique, it provides information that is complementary to infrared (IR) absorption spectroscopy, particularly for symmetric vibrations and those involving non-polar bonds which may be weak or absent in an IR spectrum. upenn.edu The vibrational modes are a direct consequence of the molecule's structure, including atomic masses, bond strengths, and geometry. upenn.edu

For this compound, the Raman spectrum is expected to be rich with characteristic peaks corresponding to its constituent aromatic rings and carbon-bromine bond. Key vibrational modes anticipated for this molecule include:

Pyridine Ring Vibrations: The characteristic ring "breathing" modes of the pyridine rings are expected to produce strong Raman signals. Studies on pyridine and its derivatives show these modes are sensitive to substitution and intermolecular interactions. nih.gov For instance, the symmetric ring breathing mode (ν₁) often appears near 1000 cm⁻¹.

Phenyl Ring Vibrations: The central substituted benzene (B151609) ring will also exhibit its own set of vibrational modes, including ring stretching and C-H bending.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is typically observed in the lower frequency region of the Raman spectrum, providing direct evidence of the bromine substituent.

Inter-ring C-C Stretch: Vibrations corresponding to the stretching of the carbon-carbon single bonds connecting the pyridine and phenyl rings are also expected.

These assignments are typically confirmed through computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3050 - 3100 | Pyridine & Phenyl Rings |

| Pyridine Ring Breathing | 990 - 1050 | Pyridine |

| Phenyl Ring Trigonal Breathing | ~1000 | Phenyl |

| C-C Inter-ring Stretch | 1200 - 1300 | Ar-Ar |

| C-Br Stretch | 500 - 650 | Phenyl-Br |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the elemental formula of a compound. It also offers profound insights into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. nih.gov For this compound, with a molecular formula of C₁₆H₁₁BrN₂, HRMS is crucial for confirmation.

A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.9% and ~49.1%, respectively). This results in two major peaks for the molecular ion ([M]⁺) and its adducts (e.g., [M+H]⁺) that are separated by approximately 2 Da and have a relative intensity ratio of about 1:1. nih.gov HRMS can resolve these isotopic peaks and confirm their exact masses, providing definitive evidence of the presence of a single bromine atom.

Table 2: Theoretical HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₁₆H₁₂⁷⁹BrN₂]⁺ | Composed of ¹²C, ¹H, ⁷⁹Br, ¹⁴N | 311.0233 |

| [C₁₆H₁₂⁸¹BrN₂]⁺ | Composed of ¹²C, ¹H, ⁸¹Br, ¹⁴N | 313.0212 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish molecular structure by fragmenting a selected precursor ion (such as the molecular ion, [M]⁺) and analyzing the resulting product ions. The fragmentation pathways are governed by the principles of chemical stability, where cleavage occurs at weaker bonds or leads to the formation of stable ions or neutral losses. nih.gov

For protonated this compound ([M+H]⁺, m/z 311/313), a plausible fragmentation pathway initiated by collision-induced dissociation (CID) would involve the homolytic cleavage of the C-Br bond, which is often a primary fragmentation event for aryl halides. nih.gov This would result in the loss of a bromine radical (·Br) and the formation of a prominent fragment ion. Subsequent fragmentations could involve cleavage of the bonds connecting the aromatic rings.

A proposed pathway:

Precursor Ion Selection: The isotopic cluster of the protonated molecule [C₁₆H₁₂BrN₂]⁺ at m/z 311/313 is selected.

Primary Fragmentation: Loss of the bromine radical (·Br, 79/81 Da) to yield a fragment ion [C₁₆H₁₂N₂]⁺· at m/z 232.

Secondary Fragmentation: Further fragmentation of the m/z 232 ion could occur through various ring cleavages or rearrangements.

Table 3: Plausible MS/MS Fragments for [C₁₆H₁₂⁷⁹BrN₂]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 311.02 | 232.10 | ·Br | [C₁₆H₁₂N₂]⁺· (dipyridyl-phenyl cation radical) |

| 232.10 | 154.05 | C₆H₄N | [C₁₀H₈N]⁺ (phenylpyridine cation) |

Diffraction Methods for Solid-State Structure

While spectroscopic methods reveal connectivity and formula, X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Atomic-Level Resolution

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline material. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom.

An SCXRD analysis of this compound would yield critical data, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles, confirming the molecular geometry.

Intermolecular Interactions: Details of how molecules pack in the solid state, including potential hydrogen bonding or π–π stacking interactions. nih.gov

Table 4: Hypothetical Single Crystal X-ray Diffraction Data Summary

| Parameter | Value |

| Empirical formula | C₁₆H₁₁BrN₂ |

| Formula weight | 311.18 |

| Temperature | 100(2) K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.5, 12.3, 14.1 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1458 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.418 |

Note: The data in Table 4 is hypothetical and serves as an example of typical parameters obtained from an SCXRD experiment for an organic molecule of this type. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is performed on a finely ground, polycrystalline sample to obtain a characteristic diffraction pattern. ucmerced.edu While it does not provide the atomic-level detail of SCXRD, PXRD is an essential tool for several reasons:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. An experimentally obtained pattern can be compared to a theoretical pattern calculated from SCXRD data to confirm that the bulk sample has the same crystal structure as the single crystal analyzed. researchgate.net

Purity Analysis: It can readily detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Studies: The compound may exist in different crystalline forms, or polymorphs, each having a distinct PXRD pattern. PXRD is the primary method for identifying and distinguishing between these different solid-state forms.

The resulting diffractogram plots the intensity of scattered X-rays versus the diffraction angle (2θ), providing a reliable and rapid assessment of the bulk material's crystalline nature. ucmerced.edu

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For a compound such as this compound, both HPLC and GC are valuable for assessing its purity after synthesis and for analyzing complex mixtures containing this molecule. The choice between these techniques often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, HPLC is a confirmed method for purity assessment, with reports indicating the achievement of high purity levels (e.g., 99.7%) following purification by silica (B1680970) gel column chromatography. Current time information in Pasuruan, ID. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings and Methodological Considerations:

Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of analysis. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: A C18 or C8-functionalized silica column would be a typical choice. These phases provide the necessary hydrophobicity to retain the compound.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is commonly employed. The ratio of the organic solvent to water is a critical parameter that is optimized to achieve the desired retention time and separation from any impurities. To improve peak shape and resolution, especially given the basic nature of the pyridine rings, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase.

Detection: A UV-Vis detector is highly suitable for this compound due to the presence of the aromatic and pyridine rings, which absorb UV light. The detection wavelength would likely be set in the range of 254-280 nm to maximize sensitivity.

Illustrative HPLC Data Table:

While a specific chromatogram for this exact compound is not publicly available, the following table outlines a plausible set of HPLC parameters based on the analysis of similar aromatic and heterocyclic compounds.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Modifier | 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled, e.g., 30 °C) |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 311.18 g/mol , may possess sufficient volatility and thermal stability to be analyzed by GC, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Research Findings and Methodological Considerations:

The application of GC would involve vaporizing the compound and passing it through a capillary column with a carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase.

Column: A low to mid-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase, would be appropriate for this type of aromatic compound.

Temperature Program: A temperature-programmed analysis would be necessary, starting at a lower temperature and gradually increasing to an upper limit (e.g., up to 300-320 °C) to ensure the elution of the compound in a reasonable time with good peak shape.

Injector and Detector: A split/splitless injector would be used to introduce the sample. For detection, a Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. However, for more definitive structural information and identification of trace impurities, a Mass Spectrometer (MS) is the detector of choice. GC-MS would provide both the retention time and the mass spectrum of the compound and any co-eluting substances. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in approximately a 1:1 ratio), aiding in its identification.

Illustrative GC-MS Data Table:

The following table presents a hypothetical set of GC-MS parameters that could be applied to the analysis of this compound.

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Computational and Theoretical Investigations of 3,3 5 Bromo 1,3 Phenylene Dipyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. rsc.orgnih.gov For a molecule like 3,3'-(5-Bromo-1,3-phenylene)dipyridine, DFT calculations would typically be employed to determine its most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles. This process would yield precise geometric parameters. However, specific optimized geometry data for this compound from DFT calculations have not been reported in published literature.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data. rsc.org These methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energy and property predictions. rsc.org Such high-level calculations would be valuable for benchmarking results from more computationally efficient methods like DFT. At present, there are no published studies that apply these high-accuracy ab initio methods to this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. nih.gov Analysis of the spatial distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For a related bromo-imidazo[4,5-b]pyridine derivative, the HOMO-LUMO energy gap was calculated to be 2.3591 eV using DFT. nih.gov However, a corresponding analysis and the specific energy values for this compound are not available.

Electrostatic Potential (ESP) surface mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). While ESP maps are a standard output of quantum chemical calculations, no such map or analysis has been published for this compound.

Conformational Analysis and Rotational Barriers around the Phenylene-Pyridine Linkages

The structure of this compound features single bonds connecting the central phenylene ring to the two pyridine (B92270) rings. Rotation around these bonds leads to different spatial arrangements, or conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for rotation between them. researchgate.netcolab.ws This information is critical for understanding the molecule's flexibility and how it might bind to other molecules. Theoretical studies on substituted biphenyls and bipyridines have been performed to determine these rotational barriers, rsc.org but a specific conformational analysis for this compound has not been documented.

Mechanistic Studies of Chemical Reactions Involving this compound

Mechanistic studies, often employing quantum chemical methods like Density Functional Theory (DFT), are crucial for understanding the reaction pathways of this compound. These studies can elucidate the intricate details of bond formation and cleavage, transition states, and the influence of catalysts and reaction conditions.

Another area of mechanistic investigation is the nucleophilic aromatic substitution (SNAr) reactions. For bipyridine derivatives, the introduction of a good leaving group, such as a trimethylammonium group, can facilitate the substitution with various nucleophiles. acs.org Computational analyses can provide evidence for the reaction mechanism, for example, by using kinetic isotope effect (KIE) studies to distinguish between a stepwise or a concerted mechanism. acs.org

The regioselectivity of reactions is also a key aspect explored through mechanistic studies. For example, in the functionalization of pyridine derivatives, the coordination of a Lewis acid like triborane (B3H7) can achieve intramolecular charge transfer, leading to regioselective C(sp³)–H and C(sp²)-H functionalization under mild conditions. rsc.org DFT calculations can provide the energy profile of the reaction, supporting the proposed mechanism. nih.gov

Below is a table summarizing typical mechanistic insights that can be gained from computational studies on reactions involving compounds like this compound.

| Reaction Type | Computational Method | Key Mechanistic Insights | Example from Related Systems |

| Suzuki-Miyaura Coupling | DFT | Elucidation of catalytic cycle, identification of rate-determining step, effect of catalyst support. | Coupling of bromobenzene (B47551) on Pd-H-Beta zeolite. nih.gov |

| Nucleophilic Aromatic Substitution | DFT, KIE studies | Determination of concerted vs. stepwise mechanism, role of leaving group. | Diversification of bipyridines via displacement of trimethylammoniums. acs.org |

| C-H Functionalization | DFT | Energy profiling of reaction pathways, understanding regioselectivity. | Triborane-mediated regioselective substitution of pyridine derivatives. rsc.orgnih.gov |

| Oxidative Coupling | DFT | Stabilization of reactive intermediates, elucidation of redox pathways. | Copper-catalyzed oxidative coupling of 2-naphthylamines. acs.org |

Predictive Modeling for Derivatization and Reactivity Patterns

Predictive modeling, utilizing computational tools, allows for the rational design of derivatives of this compound and the anticipation of their reactivity. These models can screen virtual libraries of compounds, saving significant time and resources compared to experimental approaches.

One powerful predictive tool is RegioSQM, a computational method that predicts the regioselectivity of electrophilic aromatic substitution (EAS) reactions on heteroaromatic systems. rsc.org This method calculates the proton affinity of all aromatic C-H carbons using a semi-empirical method to identify the most nucleophilic center, which often correlates with the site of halogenation. rsc.org Such a tool could be invaluable in planning the further functionalization of the phenyl ring in this compound.

Computational toolkits like AARON (Automated Alkylation Reaction Optimizer for N-oxides) can predict the stereoselectivities of reactions. For instance, it has been used to predict the enantiomeric excess for the allylation of benzaldehyde (B42025) catalyzed by chiral bipyridine N,N'-dioxides with reasonable accuracy. acs.org This demonstrates the potential for computational screening of catalysts and predicting reaction outcomes for derivatives of our target compound.

The table below illustrates the types of predictive models and their applications in the derivatization of aromatic compounds.

| Predictive Model/Tool | Methodology | Predicted Property | Application to this compound |

| RegioSQM | Semi-empirical quantum mechanics | Regioselectivity of electrophilic aromatic substitution | Predicting sites for further halogenation or nitration. rsc.org |

| AARON | Automated transition-state optimization | Stereoselectivity of catalyzed reactions | Designing chiral catalysts for asymmetric synthesis using derivatives. acs.org |

| DFT-based models | Density Functional Theory | Reaction barriers and thermodynamics | Predicting the feasibility and selectivity of various derivatization reactions. |

| Halogenase promiscuity models | - | Substrate acceptance by halogenases | Enzymatic bromination or chlorination at different positions. mdpi.com |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design by learning from large datasets to predict properties and generate novel molecular structures. springernature.com For this compound, these technologies can be applied to design new derivatives with optimized properties for specific applications, such as in materials science or as ligands in catalysis. nih.gov

ML models can be trained to predict a wide range of molecular properties, including physicochemical properties and biological activities. nih.govchemrxiv.org For instance, ML models have been developed to predict properties of targeted protein degraders, a class of molecules that, like our target compound, can be structurally complex. nih.gov These models can predict properties like passive permeability and metabolic clearance with reasonable accuracy. nih.gov

In the context of materials science, ML-assisted material genome approaches can be used to design high-efficiency adsorbents. For example, ML models have been used to screen virtual libraries of pyridine-based polymers to identify candidates with enhanced adsorption capacity for specific ions. rsc.org This approach could be adapted to design polymers incorporating the this compound scaffold for applications in areas like CO2 capture. nih.gov

Explainable AI (XAI) methods, such as SHAP (Shapley additive explanations), are also becoming increasingly important as they provide insights into how a model makes its predictions. researchgate.net This can help chemists understand the structure-property relationships learned by the model and guide the design of new molecules. researchgate.net

The following table summarizes some applications of ML and AI in the context of molecular design and property prediction.

| ML/AI Application | Methodology | Objective | Potential Relevance to this compound |

| Quantitative Structure-Property Relationship (QSPR) | Random Forest, Neural Networks | Predict physicochemical and biological properties. nih.gov | Predicting solubility, stability, and potential biological activity of new derivatives. |

| Generative Models | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | De novo design of molecules with desired properties. springernature.com | Generating novel ligands based on the dipyridine scaffold for catalysis or materials science. |

| Reaction Prediction | Machine Learning on reaction databases | Predict the outcome and regioselectivity of chemical reactions. researchgate.net | Assisting in the synthetic planning for the derivatization of the parent compound. |

| Materials Discovery | ML-assisted material genome approach | Screen virtual libraries for materials with specific functionalities. | Designing polymers with the dipyridine unit for applications like gas separation. rsc.org |

Chemical Reactivity and Derivatization Strategies for 3,3 5 Bromo 1,3 Phenylene Dipyridine

Functionalization at the Bromine Site

The bromine atom on the central phenyl ring is a key functional handle, primarily enabling various metal-catalyzed cross-coupling reactions. Its reactivity is also influenced by the electronic nature of the attached dipyridylphenyl group.

The C-Br bond is highly amenable to substitution via transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki reaction, which couples an organohalide with an organoboron species, is a widely used method for creating C-C bonds. epfl.ch The reaction of 3,3'-(5-bromo-1,3-phenylene)dipyridine with various aryl or alkyl boronic acids or esters in the presence of a palladium catalyst and a base can yield more complex tri-aryl systems. epfl.chmdpi.com A notable synthesis of the parent compound itself involves a Suzuki coupling between 1,3,5-tribromobenzene (B165230) and 3-pyridineboronic acid, demonstrating the viability of this transformation at the phenyl-bromide site. nih.gov Typical conditions involve catalysts like tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2, and bases such as K2CO3, Cs2CO3, or K3PO4 in solvents like THF, dioxane, or DMF. epfl.chnih.govacs.org

Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. sciencemadness.orgstmarytx.edu The bromine site on this compound can react with primary or secondary amines, including alkylamines, anilines, and N-heterocycles, to introduce new nitrogen-containing functional groups. scilit.comwikipedia.org The choice of phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos) is critical to the success of the reaction, as it influences catalyst activity and selectivity. wikipedia.orgrsc.orgchemindigest.com Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3). rsc.orgchemindigest.com

Ullmann Condensation (C-O and C-S Bond Formation): The Ullmann reaction, which traditionally uses copper as a catalyst, is effective for forming C-O (ether) and C-S (thioether) bonds. psu.edunih.gov Modern protocols often use copper(I) salts (e.g., CuI) with ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine. wikipedia.orgresearchgate.net By reacting this compound with phenols, thiophenols, or their respective salts, diaryl ethers or diaryl thioethers can be synthesized. These reactions typically require higher temperatures than their palladium-catalyzed counterparts. psu.edu

| Reaction Type | Bond Formed | Typical Reagents | Common Catalysts/Ligands | Common Bases | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl/Alkyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | epfl.chmdpi.comnih.govacs.org |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos, BINAP | NaOtBu, Cs₂CO₃ | sciencemadness.orgstmarytx.eduwikipedia.orgchemindigest.com |

| Ullmann Condensation | C-O, C-S | Phenols, Alcohols, Thiols | CuI / 1,10-Phenanthroline | Cs₂CO₃, K₃PO₄ | psu.eduwikipedia.orgresearchgate.net |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a halide on an aromatic ring. rsc.org This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. rsc.org The stability of this intermediate, and thus the reaction rate, is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org

In this compound, the two pyridine (B92270) rings are electron-withdrawing. However, they are located meta to the bromine atom. This positioning is less effective at stabilizing the negative charge of the Meisenheimer complex through resonance compared to an ortho or para arrangement. rsc.org Consequently, SNAr reactions at the C-Br bond are generally unfavorable and would require harsh conditions, such as high temperatures and very strong nucleophiles. Cross-coupling reactions are typically the preferred method for functionalizing this position.

Direct functionalization of the C-H bonds ortho (at the C2 and C6 positions) to the bromine atom on the central phenyl ring represents a more advanced and less common strategy compared to cross-coupling. One potential method is directed ortho-metalation, specifically lithiation. psu.edu Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can, in some substrates, selectively deprotonate a C-H bond positioned ortho to a directing group. rsc.org The bromine atom itself can act as a weak directing group for lithiation. sciencemadness.org However, this reaction faces significant challenges. The acidity of the targeted C-H protons is relatively low, and competing reactions like bromine-lithium exchange (when using organolithium reagents like n-BuLi) or side reactions involving the pyridine rings can occur. rsc.orgrsc.org If successful, the resulting organolithium intermediate could be trapped with various electrophiles to introduce new substituents. This route remains largely exploratory for this specific scaffold and would require careful optimization to achieve selectivity. epfl.ch

Reactivity of Pyridine Nitrogen Atoms

The lone pair of electrons on each pyridine nitrogen atom is not part of the aromatic π-system, making them available for protonation and coordination to metal ions. nih.gov

The nitrogen atoms in the two pyridine rings are basic and can be readily protonated by acids to form a dicationic pyridinium (B92312) salt. The pKa of the conjugate acid of pyridine is approximately 5.23. nih.gov The presence of the large aryl substituent at the 3-position is expected to have a minor electronic effect on the basicity of the nitrogen atoms compared to unsubstituted pyridine. Protonation significantly alters the molecule's physical properties, most notably increasing its solubility in aqueous media. This acid-base chemistry is a fundamental property that influences its behavior in different chemical environments and is a key consideration in purification and reaction workup procedures.

The two pyridine nitrogen atoms position this compound as an effective bidentate N,N'-ligand. The 1,3-disposition of the pyridine rings on the central phenyl backbone creates a "pincer-like" scaffold capable of chelating to a single metal center. This structural motif is analogous to related dipyridylbenzene ligands, which are known to form stable complexes with a variety of transition metals, including ruthenium(II), iridium(III), cobalt(II), and platinum(II). acs.orgwikipedia.org

The resulting metal complexes can form discrete molecules or be used as building blocks for constructing more complex supramolecular structures like coordination polymers or metal-organic frameworks (MOFs). chemindigest.comrsc.org The coordination to a metal ion, such as Co(II), often results in an octahedral geometry around the metal center, with the dipyridyl ligand occupying two coordination sites. acs.org The bromine atom remains on the periphery of the ligand, providing a valuable functional group that can be used for post-synthesis modification of the final metal complex, allowing for the creation of multifunctional materials.

N-Oxidation and Quaternization Reactions

The pyridine rings within the this compound scaffold present reactive sites for transformations at the nitrogen atoms, specifically N-oxidation and quaternization. These reactions modify the electronic properties and steric profile of the molecule, providing derivatives with altered coordination abilities and physicochemical characteristics.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide introduces a highly polar N⁺-O⁻ bond. nih.gov This transformation generally increases water solubility and the ability to form strong hydrogen bonds. nih.gov The oxidation of pyridine derivatives is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). Given the presence of two pyridine rings in this compound, mono- and di-N-oxide derivatives are possible. The reaction conditions can be tuned to favor one over the other, although selective mono-oxidation can be challenging. The resulting N-oxide group is a versatile functional handle; the oxygen atom is nucleophilic, while the positive charge on the adjacent nitrogen renders the α (2- and 6-) and γ (4-) positions of the pyridine ring susceptible to nucleophilic attack. nih.gov

Quaternization: This reaction involves the alkylation of the pyridine nitrogen atoms, converting the neutral heterocycle into a positively charged quaternary pyridinium salt. This is typically accomplished by treatment with alkyl halides (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an Sₙ2 mechanism, and its efficiency can be influenced by the steric hindrance around the nitrogen atom and the nature of the solvent. For this compound, quaternization would impart a permanent positive charge, significantly altering its solubility and potential for ionic interactions. The reaction can be controlled to yield mono- or di-quaternized products. Studies on similar heterocyclic amines have shown that reaction times and the choice of amine affect the yield, with steric hindrance from substituents near the nitrogen atom potentially lowering the reaction efficiency.

The table below outlines the expected products from these reactions.

| Reaction Type | Reagent Example | Expected Product(s) | Key Structural Change |

| N-Oxidation | H₂O₂ or m-CPBA | This compound N-oxide (mono- or di-oxide) | Introduction of N⁺-O⁻ group(s) |

| Quaternization | Methyl Iodide (CH₃I) | N-methyl-3'-(5-bromo-3-(pyridin-3-yl)phenyl)pyridin-1-ium iodide (mono-quaternized) or 1,1'-(5-bromo-1,3-phenylene)bis(3-(N-methylpyridin-1-ium-3-yl)) diiodide (di-quaternized) | Formation of N⁺-CH₃ pyridinium salt(s) |

Regioselective Modifications and Scaffold Diversification of this compound

The structure of this compound is well-suited for scaffold diversification, primarily through reactions targeting the bromine substituent on the central phenyl ring. The carbon-bromine bond serves as a versatile anchor point for introducing new functional groups and extending the molecular framework, most notably via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The bromine atom on the central phenylene ring of the title compound can be readily displaced by various aryl, heteroaryl, or alkyl groups using a boronic acid or boronate ester in the presence of a palladium catalyst and a base. Research on the Suzuki coupling of analogous compounds, such as 5-bromo-2-methylpyridin-3-amine, demonstrates that a bromine atom on an aromatic ring can be efficiently coupled with a wide range of arylboronic acids. mdpi.com This suggests that this compound can be systematically modified to generate a library of derivatives with diverse electronic and steric properties. The regioselectivity is inherently controlled by the position of the bromine atom, ensuring that functionalization occurs specifically at the C5 position of the central 1,3-phenylene ring.

The table below presents potential derivatives of this compound that could be synthesized via Suzuki-Miyaura coupling, based on reactions performed on analogous bromo-heterocyclic compounds. mdpi.com

| Arylboronic Acid Reactant | Potential Product Name |

| Phenylboronic acid | 3,3'-(1,1':3',1''-terphenyl-5'-yl)dipyridine |

| 4-Methoxyphenylboronic acid | 3,3'-(5'-(4-methoxyphenyl)-[1,1'-biphenyl]-3-yl)dipyridine |

| 4-Fluorophenylboronic acid | 3,3'-(5'-(4-fluorophenyl)-[1,1'-biphenyl]-3-yl)dipyridine |

| Thiophene-2-boronic acid | 3,3'-(5-(thiophen-2-yl)-1,3-phenylene)dipyridine |

| Pyridine-3-boronic acid | 3,3'-(5-(pyridin-3-yl)-1,3-phenylene)dipyridine |

These modifications allow for the fine-tuning of the ligand's properties, such as its bite angle, electronic character, and potential for secondary interactions, which is crucial for applications in materials science and medicinal chemistry.

Exploration of Self-Assembly Processes and Non-Covalent Interactions

The molecular architecture of this compound contains several features that can direct self-assembly and the formation of ordered supramolecular structures through a variety of non-covalent interactions. These interactions are critical in crystal engineering and the design of functional materials.

Halogen Bonding: The bromine atom is a key participant in directing intermolecular assembly. As a halogen bond donor, it can interact with Lewis basic sites, such as the nitrogen atoms of the pyridine rings (N⋯Br interactions) or other halogen acceptors. Studies on analogous brominated bipyridines, like 3,3′,5,5′-tetrabromo-4,4′-bipyridine, have revealed the presence of significant N⋯Br and Br⋯Br interactions that guide the formation of 3D supramolecular structures. mdpi.com In coordination complexes, bromine can also form halogen bonds with other ligands, such as nitrates (Br⋯O interactions), connecting coordination chains into extended motifs. mdpi.com

π-π Stacking: The three aromatic rings (one phenylene and two pyridyl) provide extensive surface area for π-π stacking interactions. These interactions, which involve the face-to-face or offset stacking of the aromatic systems, are a major driving force in the self-assembly of planar aromatic molecules. The specific geometry (e.g., dihedral angles between the rings) will influence the efficiency and nature of this stacking.

The combination of these non-covalent forces can lead to the formation of complex and well-defined supramolecular assemblies, such as one-dimensional chains, two-dimensional sheets, or intricate three-dimensional networks. The interplay between halogen bonding, hydrogen bonding, and π-π stacking dictates the final solid-state structure.

The following table summarizes the key non-covalent interactions and their potential role in the self-assembly of this compound, with examples drawn from analogous molecular systems.

| Interaction Type | Participating Moieties | Potential Role in Self-Assembly | Analogous System Example |

| Halogen Bonding | C-Br ··· N(pyridine); C-Br ··· Br-C | Directional control, formation of chains and 3D networks | 3,3′,5,5′-tetrabromo-4,4′-bipyridine mdpi.com |

| Hydrogen Bonding | C-H ··· N(pyridine); C-H ··· Br | Stabilization of crystal packing, formation of dimers and sheets | Bromo-Mn(II) complex with a triazine derivative mdpi.com |

| π-π Stacking | Phenyl ↔ Pyridyl; Pyridyl ↔ Pyridyl | Formation of columnar stacks, stabilization of layered structures | Supramolecular assemblies of phenyl-pyridyl-triazolopyridine nih.gov |

| Anion-π Interaction | Anion (in a salt) ··· Phenyl/Pyridyl ring | Binding of anions, directing assembly in ionic complexes | Bromo-Mn(II) complex with a perchlorate (B79767) anion mdpi.com |

Applications and Advanced Materials Chemistry of 3,3 5 Bromo 1,3 Phenylene Dipyridine

Coordination Chemistry and Metallosupramolecular Architectures

The core of 3,3'-(5-Bromo-1,3-phenylene)dipyridine's utility lies in its function as a ligand in coordination chemistry. The nitrogen atoms of the two pyridine (B92270) rings possess lone pairs of electrons, enabling them to coordinate to metal ions. The 120-degree angle between the two pyridine units, dictated by the 1,3-phenylene spacer, predisposes this ligand to form angled connections, which is a key principle in the construction of complex molecular architectures.

Design and Synthesis of Metal Complexes Utilizing this compound as a Ligand

The design of metal complexes with ligands like this compound is a cornerstone of modern coordination chemistry. The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent system. The choice of metal ion is crucial, as its preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) and lability will dictate the final structure of the complex. Transition metals such as copper(I), silver(I), zinc(II), and cobalt(II) are frequently used with pyridine-based ligands to create diverse structures. mdpi.commdpi.com

For instance, the reaction of a bipyridine-type ligand with a metal salt like Cu(I) or Ag(I) in the presence of other ligands can lead to the formation of dinuclear complexes where the metal centers are bridged. mdpi.com The synthesis of a cobalt(II) coordination polymer with a related ligand, 3,3′,5,5′-tetrabromo-4,4′-bipyridine, was achieved by reacting the ligand with cobalt(II) nitrate (B79036) in methanol, resulting in a one-dimensional (1D) chain. mdpi.com Such synthetic strategies are directly applicable to this compound. The reaction conditions, such as temperature, solvent polarity, and the presence of counter-anions or guest molecules, can be systematically varied to guide the assembly toward a desired discrete molecule or an extended polymeric structure.

| Metal Ion | Analogous Ligand Type | Resulting Complex Structure | Reference |

| Cu(I), Ag(I) | Bipyridine-triazine | Dinuclear complex with diphosphine bridges | mdpi.com |

| Co(II) | 3,3′,5,5′-tetrabromo-4,4′-bipyridine | 1D Coordination Polymer | mdpi.com |

| Fe(II), Co(III) | Chiral Tripyridyldiamine | Distorted Octahedral Mononuclear Complex | nih.gov |

| Mn(II) | 1,3,5-Triazine Derivative | Mononuclear Complex | mdpi.com |

This table presents findings from analogous systems to illustrate the principles of complex design.

Self-Assembly of Discrete Supramolecular Ensembles (e.g., Cages, Rings, Helicates)

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. Ligands with defined geometries, like this compound, are ideal for constructing discrete supramolecular ensembles such as cages, rings, and helicates. The defined angle of the ligand directs the coordination vectors, and when combined with metal ions that have specific coordination preferences, predictable and complex architectures can be formed.

The bromine atom on the ligand is not merely a passive substituent. It can participate in halogen bonding, a non-covalent interaction that can be used as a tool to direct the packing of molecules and stabilize supramolecular structures. mdpi.com Research on other brominated organic molecules has shown that weak intermolecular interactions, such as Br⋯S contacts, can be pivotal in creating highly ordered lamellar structures where non-brominated analogues form random arrangements. rsc.org This principle suggests that the bromine atom on this compound could be exploited to guide the formation of specific supramolecular isomers or to link individual molecular cages into larger, ordered arrays. While specific cages or helicates employing this exact ligand are not prominently documented, its design is highly conducive to their formation.

Formation of Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond discrete molecules, this compound is a prime candidate for constructing infinite, crystalline materials known as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are formed by linking metal ions or clusters (nodes) with organic ligands (linkers) to create one-, two-, or three-dimensional networks. The properties of these frameworks, such as porosity, stability, and catalytic activity, are directly related to the geometry of the linkers and the nature of the metal nodes.

A powerful strategy for creating highly complex and functional MOFs is the use of mixed-ligand systems. In this approach, two or more different organic linkers are incorporated into the same framework. This compound can serve as an ancillary, or co-linker, alongside other linkers, such as polytopic carboxylates. For example, studies have shown the successful synthesis of MOFs using a bipyridine linker in conjunction with benzenedicarboxylate or benzenetricarboxylate ligands. bohrium.com In such systems, the carboxylate linkers often form the primary structural backbone with the metal clusters, while the dipyridine ligand acts as a "pillar" or spacer, connecting these primary units into a 3D architecture. This approach allows for fine-tuning of pore size, shape, and chemical environment. The use of this compound as a co-linker would introduce both its specific geometry and the chemical functionality of the bromine atom into the framework's pores.

| MOF System Type | Ligand 1 (Pillar/Spacer) | Ligand 2 (Primary Linker) | Metal Ion | Resulting Feature | Reference |

| Mixed-Ligand MOF | BODIPY-based bipyridine | 1,3,5-Benzenetricarboxylate | Zn(II) | 3D interpenetrating framework, photoluminescent | bohrium.com |

| Mixed-Ligand MOF | BODIPY-based bipyridine | 1,4-Benzenedicarboxylate | Cd(II) | 3D pillared-layer framework, photoluminescent | bohrium.com |

| Mixed-Ligand MOF | Pyridine-2,6-dimethanol | Benzene-1,4-dicarboxylate | Zn(II), Mn(II) | 2D or 3D frameworks with magnetic properties | researchgate.net |

This table summarizes findings from analogous mixed-ligand systems to illustrate the concept.

Post-synthetic modification (PSM) is a technique where a pre-formed MOF is chemically altered while its underlying framework remains intact. researchgate.net This allows for the introduction of functional groups that might not be stable under the initial MOF synthesis conditions. One common PSM method involves the coordination of a new ligand to open metal sites within the MOF. These sites, often occupied by labile solvent molecules, can be accessed by new incoming ligands. researchgate.net

This compound could potentially be incorporated into an existing MOF that possesses coordinatively unsaturated metal sites. For example, the aqua ligands in the well-known MOF HKUST-1 can be replaced by pyridine molecules. researchgate.net A similar ligand exchange could introduce this compound into the pores of a stable framework, thereby modifying its surface chemistry and potential for specific guest interactions. While the bromine atom is generally unreactive, its presence would alter the electronic landscape of the pore and could serve as a site for further, more complex chemical transformations if activated. However, specific examples of PSM utilizing this particular ligand are not yet widely reported in the literature.

Catalysis and Organocatalysis

The dipyridine moiety within this compound makes it an excellent candidate for use in catalysis, particularly as a ligand for transition metals. The nitrogen atoms of the pyridine rings can coordinate to metal centers, influencing their catalytic activity and selectivity.

As a Ligand in Transition Metal-Catalyzed Organic Transformations

Transition metal complexes containing dipyridine-based ligands are instrumental in a wide array of organic transformations. While direct studies detailing the specific catalytic applications of this compound are not extensively reported in the provided results, the broader class of dipyridyl ligands is well-established in catalysis. These ligands are crucial in forming stable and reactive catalytic complexes that facilitate various chemical processes, including those used in pharmaceutical production. chiba-u.jp The presence of the bromo-substituent on the phenyl ring of this compound offers a site for further functionalization, allowing for the tuning of the ligand's electronic and steric properties. This adaptability is a key feature in designing catalysts for specific reactions.

The synthesis of related dipyridyl compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. For instance, the synthesis of this compound itself can be achieved via a Suzuki coupling between 1,3,5-tribromobenzene (B165230) and 3-pyridine boronic acid in the presence of a palladium catalyst. chemicalbook.com This synthetic route underscores the compatibility of the dipyridine structure with transition metal catalysis.

| Catalyst System Component | Role in Catalysis | Relevant Transformation Examples |

| This compound | Ligand | Potential for use in cross-coupling reactions, hydrogenations, and other transition metal-catalyzed processes. |

| Transition Metal (e.g., Pd, Rh, Ir) | Catalytic Center | Facilitates bond formation and cleavage. |

| Substrates | Reactants | Aromatic halides, boronic acids, olefins, etc. |

Photocatalysis and Electrocatalysis Applications

The electronic properties of dipyridine compounds make them suitable for applications in photocatalysis and electrocatalysis. Coordination polymers and metal-organic frameworks (MOFs) incorporating dipyridine-type ligands have shown promise as photocatalysts for the degradation of organic pollutants. For instance, coordination polymers based on a dicarboxylate and a bis(imidazole)pyridine ligand have been used for the UV light-assisted photodegradation of methylene (B1212753) blue. rsc.org

The bromo-substituent in this compound could also play a role in modulating the photocatalytic or electrocatalytic activity of its metal complexes. Halogen atoms can influence the electronic structure and stability of the catalyst, potentially enhancing its performance.

Advanced Functional Materials

The rigid and planar structure of this compound, combined with its electronic characteristics, makes it a valuable component in the design of advanced functional materials.

Optoelectronic Materials (e.g., in organic light-emitting diodes, sensors)

Dipyridine derivatives are frequently used in the construction of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and chemical sensors. The conjugated π-system of these molecules allows for efficient charge transport and luminescence. While specific data on this compound in OLEDs is not available in the provided search results, related bipyridine and dipyridylphenyl compounds are known to be used in these technologies.

The bromine atom on the phenyl ring can influence the photophysical properties of the molecule, such as its emission wavelength and quantum yield, through the heavy-atom effect. This effect can promote intersystem crossing and lead to phosphorescence, a desirable property for high-efficiency OLEDs.

Sensory Materials for Chemical Analytes (excluding human trial data)

The ability of the pyridine nitrogen atoms to coordinate with metal ions and other chemical species makes dipyridine compounds excellent candidates for sensory materials. An optical chemical sensor for thallium(III) has been developed using a different bromo-pyridylazo compound, demonstrating the principle of using such molecules for ion detection. researchgate.net The interaction between the analyte and the sensory molecule leads to a detectable change in the optical properties, such as absorbance or fluorescence.

A sensor based on this compound could potentially be designed to detect specific metal ions or organic molecules. The selectivity of the sensor would be determined by the size and shape of the binding pocket formed by the two pyridine rings and the nature of the interaction with the analyte.

| Application Area | Key Properties of this compound | Potential Function |

| OLEDs | Conjugated π-system, potential for phosphorescence due to bromine | Emitter or host material |

| Chemical Sensors | Lewis basic nitrogen atoms for analyte binding | Recognition element for specific analytes |

Redox Active Systems and Molecular Machines

The unique structural and electronic characteristics of this compound make it a compelling candidate for integration into redox-active systems and the construction of molecular machinery. The dipyridine functionality provides two distinct coordination sites, allowing for the formation of complexes with a variety of transition metals, which are often the core of redox-active materials. The central phenylene spacer dictates the spatial orientation of the pyridyl units, influencing the geometry and properties of the resulting metal complexes.

While specific electrochemical data for metal complexes of this compound are not extensively documented in the literature, the redox potentials of analogous bipyridine and terpyridine complexes provide insight into the expected behavior. For instance, ruthenium(II) polypyridyl complexes are known to exhibit reversible metal-centered oxidations and ligand-centered reductions. rsc.orgutexas.edu The precise potential at which these events occur is sensitive to the electronic nature of the ligands. The electron-withdrawing effect of the bromine atom and the specific connectivity of the pyridyl rings in this compound would be expected to influence the redox potentials of its metal complexes.

The following table presents representative redox potential data for related ruthenium(II) bipyridine complexes, illustrating the range of accessible redox states.

Table 1: Illustrative Redox Potentials of Ruthenium(II) Bipyridine Complexes

| Complex | Oxidation (E½, V vs. SCE) | Reduction (E½, V vs. SCE) |

|---|---|---|

| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.51, -1.77 |

| [Ru(tpy)₂]²⁺ | +1.28 | -1.28, -1.50 |

Data are for illustrative purposes and represent typical values for common ruthenium polypyridyl complexes in acetonitrile (B52724).

In the context of molecular machines, ligands based on dipyridine units are fundamental building blocks for creating interlocked molecular architectures such as rotaxanes and catenanes. nih.govunipd.it These structures can exhibit controlled molecular motion, a prerequisite for the function of a molecular machine. The operation of these machines often relies on switching between different states, which can be triggered by external stimuli, including electrochemical signals.